molecular formula C15H12O7 B1630609 Dihydromorin

Dihydromorin

Cat. No. B1630609
M. Wt: 304.25 g/mol
InChI Key: QIWOFDHUQPJCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one, also known as 3572'4'-pentahydroxydihydroflavonol, belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively. 2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Immunomodulatory and Antibacterial Properties

Dihydromorin has demonstrated significant immunosuppressive effects on human phagocytes and antibacterial activity, particularly against Streptococcus pyogenes. This compound, isolated from Artocarpus heterophyllus heartwoods, shows potential as an anti-inflammatory and antibacterial agent. It inhibits the chemotactic activity of polymorphonuclear neutrophils, reactive oxygen species production, and myeloperoxidase activity. These findings suggest the possibility of developing dihydromorin as a therapeutic agent for inflammatory and bacterial infections (Septama, Jantan, Panichayupakaranant, Aluwi, & Rahmi, 2020).

Applications in Melanogenesis Inhibition

Research on oxyresveratrol and trans-dihydromorin, derived from the twigs of Cudrania tricuspidata, has shown effective hypopigmenting properties against melanogenesis. These compounds have shown to be effective in inhibiting melanin synthesis in various cell lines and skin models. Trans-dihydromorin, in particular, demonstrates promising results as a depigmenting agent in normal skin cells, potentially useful in treating hyperpigmentation disorders (Hu, Zheng, Zhang, Chen, & Wang, 2015).

Potential in Hydrogen Storage and Generation

Although not directly related to dihydromorin, there are advancements in hydrogen storage and generation research relevant to the broader context of dihydrogen interactions. The development of nanoparticle-based systems for ammonia borane dehydrogenation and electrochemical generation of dihydrogen from weak acids are some key areas. These studies are significant in the context of sustainable energy and environmental research (Mboyi, Poinsot, Roger, Fajerwerg, Kahn, & Hierso, 2021); (Felton, Vannucci, Chen, Lockett, Okumura, Petro, Zakai, Evans, Glass, & Lichtenberger, 2007).

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWOFDHUQPJCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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